Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate
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Overview
Description
Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzoate ester group, a methyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate typically involves the reaction of 3-methyl-4-aminobenzoic acid with 1-methylpiperidine in the presence of a suitable esterification agent such as methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- Methyl 3-amino-4-(4-methylpiperidin-1-yl)benzoate
- 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl derivatives
Comparison: Methyl 3-methyl-4-((1-methylpiperidin-4-yl)amino)benzoate is unique due to its specific structural features, such as the presence of both a piperidine ring and a benzoate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H22N2O2 |
---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
methyl 3-methyl-4-[(1-methylpiperidin-4-yl)amino]benzoate |
InChI |
InChI=1S/C15H22N2O2/c1-11-10-12(15(18)19-3)4-5-14(11)16-13-6-8-17(2)9-7-13/h4-5,10,13,16H,6-9H2,1-3H3 |
InChI Key |
WIAFGKCOGIYZLP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)NC2CCN(CC2)C |
Origin of Product |
United States |
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